

Spectroscopic Data of 3-iodo-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodo-2-methylpyridine*

Cat. No.: *B088220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-iodo-2-methylpyridine**. Due to the limited availability of experimentally verified spectra in public databases, this document focuses on predicted data, expected spectral characteristics, and detailed, generalized experimental protocols for acquiring high-quality spectroscopic data.

Compound Information

Property	Value
Compound Name	3-iodo-2-methylpyridine
Synonyms	3-Iodo-2-picoline
CAS Number	15112-62-6
Molecular Formula	C ₆ H ₆ IN
Molecular Weight	219.02 g/mol

Chemical Structure

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For **3-iodo-2-methylpyridine**, the expected molecular ion peak would be at an m/z corresponding to its molecular weight.

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z (Predicted)
[M+H] ⁺	219.9618
[M+Na] ⁺	241.9437
[M+K] ⁺	257.9177
[M+NH ₄] ⁺	236.9883

Data sourced from publicly available chemical databases. The monoisotopic mass is 218.9545 Da.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of **3-iodo-2-methylpyridine** is as follows:

- Sample Preparation: Prepare a dilute solution of **3-iodo-2-methylpyridine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source.
- Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound. The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters (Positive Ion Mode):
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 100-150 °C
 - Desolvation Temperature: 250-350 °C
 - Desolvation Gas Flow: 600-800 L/hr
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and potential fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ^1H NMR Data

Based on the structure of **3-iodo-2-methylpyridine**, the following proton signals are expected in a ^1H NMR spectrum. The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Table 2: Predicted ^1H NMR Chemical Shifts

Proton	Multiplicity	Expected Chemical Shift (δ , ppm)
CH_3	Singlet	2.4 - 2.6
H-4	Doublet of doublets	7.4 - 7.6
H-5	Doublet of doublets	6.9 - 7.1
H-6	Doublet of doublets	8.2 - 8.4

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)
CH_3	20 - 25
C-2	155 - 160
C-3	90 - 95
C-4	138 - 142
C-5	122 - 126
C-6	148 - 152

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-iodo-2-methylpyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

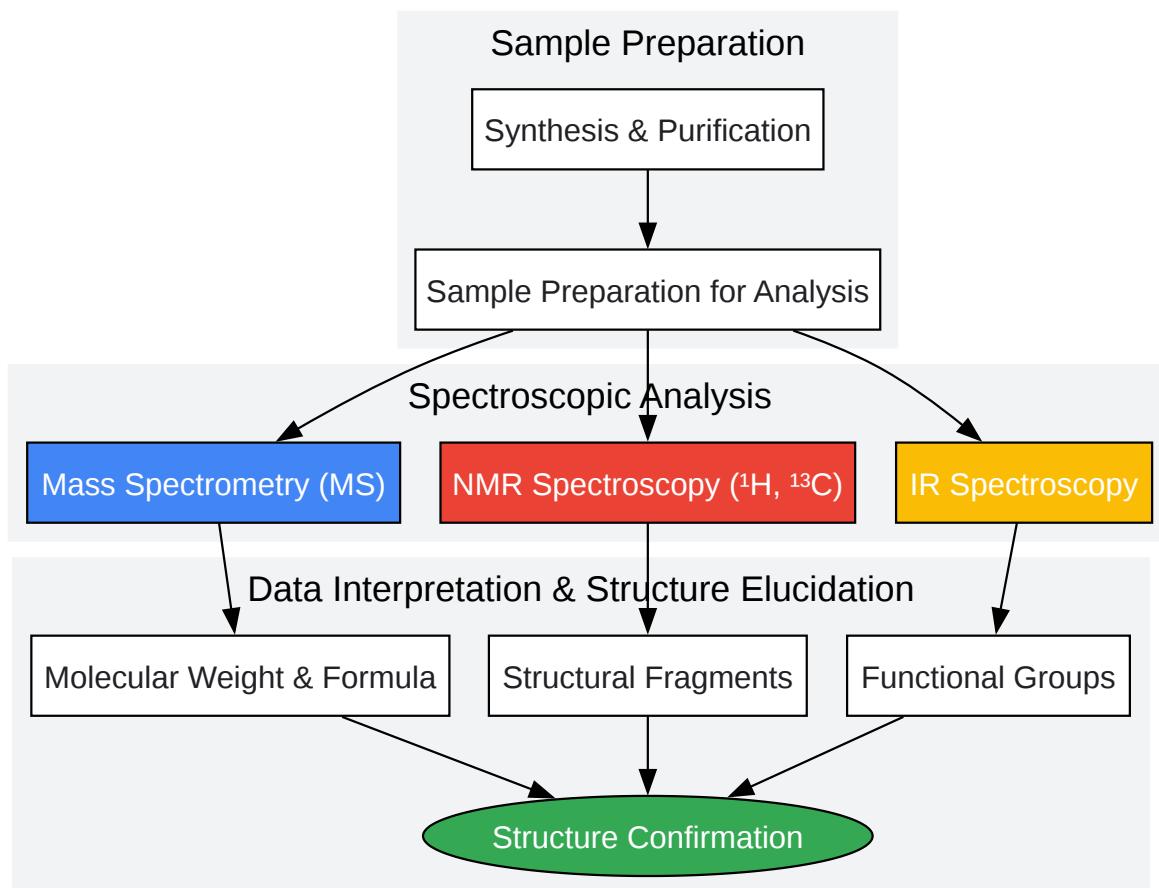
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.

Table 4: Expected IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
C-H (aromatic)	Stretch	3000 - 3100
C-H (methyl)	Stretch	2850 - 3000
C=C, C=N (aromatic ring)	Stretch	1400 - 1600
C-I	Stretch	500 - 600


Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-iodo-2-methylpyridine**.

Spectroscopic Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data of 3-iodo-2-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088220#spectroscopic-data-nmr-ir-ms-for-3-iodo-2-methylpyridine\]](https://www.benchchem.com/product/b088220#spectroscopic-data-nmr-ir-ms-for-3-iodo-2-methylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com